molecular formula C15H21N3 B2753174 N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine CAS No. 1006353-22-5

N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine

Cat. No. B2753174
CAS RN: 1006353-22-5
M. Wt: 243.354
InChI Key: ZIBCWSRSAWYCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine, also known as EMP or Ethylphenidate, is a psychoactive drug that belongs to the class of substituted phenethylamines. This drug is structurally similar to methylphenidate, which is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. EMP has been found to have similar properties to methylphenidate, such as the ability to increase focus and alertness, but with a shorter duration of action.

Scientific Research Applications

Synthesis and Structural Characterization

Recent studies have detailed the synthesis and structural characterization of derivatives related to N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine. For example, Zheng et al. (2010) synthesized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives and characterized them using IR, 1H NMR, HRMS, and X-ray crystal diffraction. Preliminary biological evaluation showed potential for suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). Similarly, Viveka et al. (2016) described the synthesis, spectroscopic, and single-crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, highlighting the structural nuances and potential for further chemical modifications (Viveka et al., 2016).

Anticancer and Antimicrobial Activities

Several studies have explored the anticancer and antimicrobial potential of derivatives related to this compound. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities (Gomha et al., 2016). The investigation into substituted pyrazolone-based Salen ligands by Song et al. (2015) demonstrated the synthesis of Zn(II) complexes with interesting fluorescence properties, potentially useful in bioimaging applications (Song et al., 2015).

Corrosion Inhibition

Yadav et al. (2015) studied amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution, showcasing the potential of structurally related compounds in material science, specifically in corrosion inhibition applications (Yadav et al., 2015).

Coordination Chemistry and Catalysis

Research by Cho et al. (2019) on Cu(II) complexes containing N,N-bidentate N-substituted phenylethanamine derivatives pre-catalysts for polylactide synthesis underscores the importance of these compounds in catalysis and polymer science (Cho et al., 2019).

properties

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-3-18-13(2)15(12-17-18)11-16-10-9-14-7-5-4-6-8-14/h4-8,12,16H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBCWSRSAWYCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.